molecular formula C14H8FNO2 B6377985 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% CAS No. 1262003-34-8

5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6377985
CAS RN: 1262003-34-8
M. Wt: 241.22 g/mol
InChI Key: LCSRRFZCLQSXJR-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is a phenol derivative that has been studied for its potential use in various scientific research applications. It is a white crystalline solid with a melting point of 140-144°C and a molecular weight of 212.17 g/mol. 5-CF-2FP is a common reagent used in organic synthesis and is known for its high purity and stability.

Mechanism of Action

5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is believed to act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the regulation of various physiological processes, including memory, learning, and muscle contraction. By inhibiting the breakdown of acetylcholine, 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% may be able to increase acetylcholine levels in the brain, which could have a positive effect on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it is believed that 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% may be able to increase acetylcholine levels in the brain, which could have a positive effect on cognitive function. In addition, 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% may also have an effect on other neurotransmitters, such as dopamine and serotonin, which could lead to improved mood and energy levels.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% in lab experiments is its high purity and stability. This makes it an ideal reagent for organic synthesis. Additionally, 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% in lab experiments. For example, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential effects on neurotransmitters have not been extensively studied, so its use in experiments involving neurotransmitters should be done with caution.

Future Directions

Future research on 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% could focus on its potential effects on neurotransmitters, such as dopamine and serotonin, as well as its potential therapeutic applications. Additionally, further research could be done to identify new synthesis methods for 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% that are more efficient and cost-effective. Finally, research could also be done to identify new applications for 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% in scientific research, such as its potential use as an inhibitor of other enzymes or as a starting material for the synthesis of other compounds.

Synthesis Methods

5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is synthesized through a multi-step process. The first step is the reaction of 2-fluorophenol and 5-cyano-2-formylphenol in the presence of a base such as potassium hydroxide. This reaction yields 5-(5-cyano-2-fluorophenyl)-2-formylphenol, 95%. The reaction can be further purified by recrystallization or column chromatography.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been studied for its potential use in various scientific research applications. It has been used as a starting material for the preparation of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. 5-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has also been used as an intermediate in the synthesis of other compounds, such as 5-cyano-2-fluoro-2-formylphenol and 5-cyano-2-fluorophenol.

properties

IUPAC Name

4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-4-1-9(7-16)5-12(13)10-2-3-11(8-17)14(18)6-10/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRRFZCLQSXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685143
Record name 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-34-8
Record name 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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